molecular formula C15H11ClF3N5O2S B2756734 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 680208-96-2

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Katalognummer: B2756734
CAS-Nummer: 680208-96-2
Molekulargewicht: 417.79
InChI-Schlüssel: BIOITXVLEMKBMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its structure comprises:

  • A 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole core, which provides a heterocyclic scaffold known for bioactivity.
  • A thioether linkage connecting the triazole to an acetamide moiety.
  • A 2-chloro-5-(trifluoromethyl)phenyl substituent on the acetamide, introducing electron-withdrawing groups (Cl, CF₃) to enhance receptor binding and metabolic stability.

Synthesis: The compound is synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(2-chloro-5-(trifluoromethyl)phenyl)-α-chloroacetamide in the presence of KOH, followed by recrystallization .

Biological Activity: Preclinical studies demonstrate significant anti-exudative activity (AEA) in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Eigenschaften

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N5O2S/c16-9-4-3-8(15(17,18)19)6-10(9)21-12(25)7-27-14-23-22-13(24(14)20)11-2-1-5-26-11/h1-6H,7,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOITXVLEMKBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and specific case studies highlighting its potential therapeutic applications.

Synthesis of the Compound

The compound was synthesized through a multi-step process involving the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in an alkaline medium. The synthesis yielded crystalline substances characterized by specific melting points and purity levels. Analytical techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure of the synthesized compounds .

Antiexudative Activity

The antiexudative activity of the synthesized compound was evaluated using the formalin-induced edema model in rats. The study found that out of twenty-one synthesized compounds, fifteen exhibited significant anti-exudative activity. Notably, several compounds surpassed the reference drug sodium diclofenac in efficacy .

Table 1: Antiexudative Activity Results

CompoundDose (mg/kg)Edema Reduction (%)Comparison to Diclofenac
Compound A1075Higher
Compound B1060Comparable
Compound C1050Lower

Antimicrobial Activity

In addition to antiexudative properties, the compound's antimicrobial activity was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 31.3 to 500 µg/mL for both gram-positive and gram-negative bacteria. The compound demonstrated moderate activity compared to standard antibiotics like ampicillin and streptomycin .

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)Comparison DrugComparison MIC (µg/mL)
Staphylococcus aureus62.5Ampicillin16
Escherichia coli125Streptomycin32
Pseudomonas aeruginosa250Fluconazole64

Structure-Activity Relationship (SAR)

The SAR analysis indicated that the presence of specific substituents on the triazole ring significantly influenced biological activity. For instance, electron-donating groups at certain positions enhanced antimicrobial potency, while bulky groups reduced efficacy. The trifluoromethyl group on the phenyl ring was particularly noted for increasing activity against resistant strains .

Case Studies

Several case studies have been documented regarding the biological activities of similar triazole derivatives:

  • Antifungal Activity : A related study demonstrated that triazole derivatives exhibited potent antifungal properties against Candida albicans with MIC values significantly lower than fluconazole .
  • Antioxidant Properties : Another investigation highlighted that certain triazole compounds displayed strong antioxidant activities, suggesting potential applications in oxidative stress-related conditions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

  • Anti-inflammatory Activity
    • A study investigated the antiexudative properties of synthesized derivatives of this compound using a formalin edema model in rats. Results indicated that several derivatives exhibited significant anti-exudative activity comparable to sodium diclofenac, establishing a correlation between chemical structure and biological activity .
  • Antimicrobial Properties
    • The 1,2,4-triazole scaffold has been extensively studied for its antibacterial and antifungal activities. Research shows that triazole derivatives can be potent against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, some synthesized hybrids demonstrated minimum inhibitory concentrations (MICs) lower than those of established antibiotics . The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial efficacy.
  • Anticancer Potential
    • Recent investigations into triazole derivatives have highlighted their potential as anticancer agents. Molecular docking studies suggested that these compounds could effectively interact with target proteins involved in cancer progression. Specific derivatives were tested against HepG2 cell lines and showed promising results in inhibiting cancer cell proliferation .

Case Study 1: Anti-inflammatory Activity

In a study published in ScienceRise: Pharmaceutical Science, researchers synthesized twenty-one derivatives based on the triazole scaffold and evaluated their anti-exudative activity in a rat model. The findings revealed that eight compounds surpassed the reference drug sodium diclofenac in efficacy .

Case Study 2: Antimicrobial Efficacy

A series of triazole derivatives were tested against a range of bacterial strains. One particular compound demonstrated significant activity against MRSA with an MIC value lower than that of vancomycin and ciprofloxacin, indicating its potential as a new antibacterial agent .

Case Study 3: Anticancer Activity

Molecular docking studies highlighted the binding affinity of specific triazole derivatives to proteins involved in cancer cell signaling pathways. These findings support further development and optimization of these compounds for therapeutic applications in oncology .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Triazole Core

Compound ID Triazole Substituents Key Findings Reference
Target 4-amino, 5-(furan-2-yl) High AEA (73% inhibition in carrageenan-induced edema model). The 4-amino group enhances hydrogen bonding with biological targets.
Compound 8 4-amino, 5-(trifluoromethyl) Moderate AEA (58%). The CF₃ group increases lipophilicity but may sterically hinder receptor interactions.
Compound 14 4-ethyl, 5-(furan-2-yl) Reduced AEA (52%) compared to the target. The ethyl group diminishes hydrogen-bonding potential vs. the amino group.
Compound 17 4-allyl, 5-(furan-2-yl) Lower activity (45%). The allyl group introduces steric bulk, reducing bioavailability.

Key Insight: The 4-amino group on the triazole is critical for activity, as its replacement with alkyl chains (ethyl, allyl) reduces efficacy. The furan-2-yl substituent at position 5 optimizes π-π stacking interactions compared to bulkier groups like pyridyl or thiophen-2-yl .

Substituent Effects on the Aryl Acetamide

Compound ID Aryl Substituents Key Findings Reference
Target 2-Cl, 5-CF₃ Highest AEA (73%). Electron-withdrawing Cl and CF₃ enhance electrophilicity and stabilize aryl-protein interactions.
Compound 3.1 4-F Moderate activity (61%). Fluorine’s small size and high electronegativity partially mimic Cl/CF₃ effects.
Compound 10 3-Cl Reduced activity (55%). Meta-substitution disrupts planar binding geometry.
Compound 15 3-methylphenyl Low activity (38%). Electron-donating methyl groups reduce electrophilicity.

Key Insight : Ortho- and para-substitutions with electron-withdrawing groups (Cl, CF₃) maximize activity by aligning with hydrophobic pockets in inflammatory mediators. Meta-substitutions or electron-donating groups (methyl, methoxy) are less effective .

Comparative Data Table

Compound ID Triazole Substituents Aryl Substituents Anti-Exudative Activity (% Inhibition) Reference
Target 4-amino, 5-furan 2-Cl, 5-CF₃ 73
3.1 4-amino, 5-furan 4-F 61
8 4-amino, 5-CF₃ 2,4-dimethyl 58
14 4-ethyl, 5-furan 2-Cl, 5-CF₃ 52
15 4-amino, 5-furan 3-methylphenyl 38

Q & A

Q. What are the established synthetic routes for 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound is synthesized via a multi-step process:

Core triazole formation : 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is prepared by cyclization of thiocarbazide derivatives under reflux in ethanol .

Thioether linkage : The thione intermediate reacts with chloroacetamide derivatives (e.g., 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide) in a 1:1 molar ratio. Ethanol-water mixtures with KOH as a base are used to deprotonate the thiol group, enabling nucleophilic substitution. Reflux for 1–2 hours ensures completion .

Purification : The product is precipitated in water, filtered, and recrystallized from ethanol. Yield optimization (>70%) requires strict stoichiometric control and inert atmospheres to prevent oxidation of the thiol group .

Q. Key Table :

StepReagents/ConditionsYield RangeCritical Parameters
1Ethanol, reflux, 4–6 hr60–75%pH control, anhydrous conditions
2KOH (aq), ethanol, 1–2 hr reflux65–80%Molar ratio (1:1), temperature

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the furan (δ 6.3–7.5 ppm for protons, 110–150 ppm for carbons), triazole (δ 8.0–8.5 ppm for NH2), and trifluoromethyl (δ -62 ppm in 19F NMR) groups. Splitting patterns in the aromatic region verify substitution on the phenyl ring .
  • IR Spectroscopy : Key peaks include N-H stretches (3300–3400 cm⁻¹ for amine), C=O (1680–1700 cm⁻¹), and C-S (650–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]+ should match the theoretical mass (C15H12ClF3N4O2S: 428.03 g/mol) with <2 ppm error .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Anti-exudative activity : Demonstrated in carrageenan-induced rat paw edema models at 50 mg/kg dose, showing 40–50% inhibition of inflammation compared to controls. Activity correlates with electron-withdrawing substituents (e.g., -CF3) enhancing electrophilic interactions .
  • Enzyme inhibition : Preliminary docking studies suggest interaction with COX-2 (binding energy: -9.2 kcal/mol) due to the triazole-thioether motif .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield or impurity issues during scale-up synthesis?

Methodological Answer:

  • Solvent optimization : Replace ethanol with DMF or THF to improve solubility of intermediates. For example, DMF increases reaction rates by 20% at 80°C .
  • Catalyst screening : Test Pd/C or CuI for side-reaction suppression in thioether formation. CuI reduces disulfide byproduct formation by 30% .
  • Chromatographic purification : Use flash chromatography (silica gel, hexane:ethyl acetate 3:1) to isolate the product from unreacted chloroacetamide.

Data Contradiction Note :
reports ethanol as optimal, while suggests dioxane improves yields for analogous compounds. Researchers should conduct solvent polarity screens to resolve this .

Q. How does the substitution pattern on the phenyl ring (e.g., -Cl, -CF3) influence biological activity, and how can SAR be systematically studied?

Methodological Answer:

  • SAR Strategy :
    • Synthesize analogs with varying substituents (e.g., -NO2, -OCH3) at the 2- and 5-positions of the phenyl ring.
    • Test in vitro anti-inflammatory activity (COX-2 inhibition assay) and compare logP values to assess hydrophobicity-activity relationships.
  • Key Finding : The -CF3 group at the 5-position enhances activity by 30% compared to -CH3, likely due to increased electron-withdrawing effects stabilizing ligand-receptor interactions .

Q. Table: Substituent Effects on IC50 (COX-2 Inhibition)

SubstituentPositionIC50 (µM)logP
-CF350.453.2
-Cl20.782.9
-OCH351.202.5

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved to confirm regioselectivity in triazole substitution?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Assign cross-peaks between the triazole NH2 (δ 8.2 ppm) and furan C-5 (δ 145 ppm) to confirm substitution at the 3-position of the triazole .
  • X-ray crystallography : Resolve ambiguity in NOESY data by determining the crystal structure. For example, confirms the thioether linkage geometry in a related triazole-acetamide derivative .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

  • Pharmacokinetics : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration). Monitor plasma levels via LC-MS/MS over 24 hours. The compound’s logP (~3.0) suggests moderate absorption (tmax ≈ 2–4 hr) .
  • Toxicity : Conduct acute toxicity (OECD 423) at 300–2000 mg/kg doses. Histopathological analysis of liver/kidney tissues after 14-day exposure identifies hepatorenal safety thresholds .

Q. How can computational methods (e.g., MD simulations) predict binding modes to novel targets like EGFR or PI3K?

Methodological Answer:

  • Docking Protocol :
    • Prepare the compound’s 3D structure using Gaussian09 (B3LYP/6-31G*).
    • Simulate binding to EGFR (PDB: 1M17) with AutoDock Vina. The furan ring shows π-π stacking with Phe723, while the CF3 group forms hydrophobic contacts with Leu788 .
  • Validation : Compare predicted ΔG values (-8.5 kcal/mol) with experimental IC50 data to refine scoring functions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.